An In-Depth Technical Guide to 7-Methoxyindoline-2,3-dione (7-Methoxyisatin)
An In-Depth Technical Guide to 7-Methoxyindoline-2,3-dione (7-Methoxyisatin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 7-Methoxyindoline-2,3-dione, also known as 7-Methoxyisatin. It includes detailed information on its synthesis, reactivity, and potential biological activities based on the broader isatin class. This document is intended to serve as a foundational resource for professionals engaged in chemical synthesis, medicinal chemistry, and pharmacological research.
Core Chemical and Physical Properties
7-Methoxyindoline-2,3-dione is a substituted derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry due to the versatile reactivity of its core structure and the broad pharmacological activities of its analogues.[1] The addition of a methoxy group at the 7-position modifies the electronic properties of the aromatic ring, influencing its reactivity and potential biological interactions.[1]
Quantitative Data Summary
The known physical and chemical properties of 7-Methoxyindoline-2,3-dione are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 7-methoxy-1H-indole-2,3-dione | [2] |
| Synonyms | 7-Methoxyisatin | [3] |
| CAS Number | 84575-27-9 | [2][4] |
| Molecular Formula | C₉H₇NO₃ | [2][4] |
| Molecular Weight | 177.16 g/mol | [2] |
| Melting Point | 240-242 °C | [2][4] |
| Density | 1.346 g/cm³ | [2] |
| pKa (acid dissociation constant) | 9.69 ± 0.20 | [2] |
| LogP (partition coefficient) | 0.968 | [2] |
Spectroscopic Properties
While specific experimental spectra for 7-Methoxyindoline-2,3-dione are not widely available in public databases, the following data are predicted based on the known spectral characteristics of its functional groups and related isatin structures.
Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic Protons (Ar-H): ~6.8-7.6 ppm (3H, complex splitting pattern). Methoxy Protons (-OCH₃): ~3.9-4.0 ppm (3H, singlet). Amide Proton (N-H): ~10.0-11.0 ppm (1H, broad singlet). Chemical shifts are influenced by the solvent. |
| ¹³C NMR | Carbonyl Carbons (C=O): ~158 ppm (C2, amide) and ~183 ppm (C3, ketone). Aromatic Carbons (Ar-C): ~110-150 ppm. Methoxy Carbon (-OCH₃): ~56 ppm. |
| Infrared (IR) Spectroscopy | N-H Stretch: 3200-3400 cm⁻¹ (broad). C-H Stretch (Aromatic & Aliphatic): 2850-3100 cm⁻¹. C=O Stretch (Ketone & Amide): Two distinct peaks in the range of 1680-1750 cm⁻¹. C-O Stretch (Ether): 1200-1275 cm⁻¹ (asymmetric) and ~1020 cm⁻¹ (symmetric). C=C Stretch (Aromatic): ~1600 cm⁻¹ and ~1475 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 177. Key Fragmentation: Loss of CO (m/z = 149), loss of CH₃ from the methoxy group (m/z = 162), followed by loss of CO. |
Synthesis and Reactivity
The isatin scaffold is typically synthesized via methods that construct the heterocyclic ring from a substituted aniline precursor. The reactivity of the resulting dione is dominated by the electrophilic C3-ketone and the acidic N-H proton.
Representative Synthesis: Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a classical and effective method for preparing isatins from anilines. The following protocol describes a representative procedure for synthesizing 7-Methoxyindoline-2,3-dione from 3-methoxyaniline.
Experimental Protocol: Sandmeyer Synthesis of 7-Methoxyisatin
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Step 1: Formation of the Isonitrosoacetanilide Intermediate
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In a 1 L flask, dissolve 50 g of chloral hydrate and 65 g of anhydrous sodium sulfate in 600 mL of deionized water.
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In a separate beaker, prepare a solution of 25 g (0.20 mol) of 3-methoxyaniline in 300 mL of water containing 18 mL of concentrated hydrochloric acid.
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Add the 3-methoxyaniline solution to the chloral hydrate solution with stirring.
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Prepare a solution of 45 g of hydroxylamine hydrochloride in 100 mL of water and add it to the reaction mixture.
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Heat the mixture to boiling using a heating mantle. The reaction is typically complete within 1-2 hours, indicated by the formation of a yellow crystalline precipitate.
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Allow the mixture to cool to room temperature, then filter the solid product using a Büchner funnel.
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Wash the collected solid with cold water and dry it thoroughly. The product is 2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide.
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Step 2: Acid-Catalyzed Cyclization to 7-Methoxyisatin
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Pre-warm 150 mL of concentrated sulfuric acid to 60-70 °C in a flask equipped with a mechanical stirrer.
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Carefully and portion-wise, add the dried isonitrosoacetanilide intermediate (from Step 1) to the warm sulfuric acid, ensuring the temperature does not exceed 80 °C.
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After the addition is complete, heat the dark solution to 80 °C for an additional 10-15 minutes to ensure complete cyclization.
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Carefully pour the hot reaction mixture onto 1 L of crushed ice with vigorous stirring.
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A reddish-orange precipitate of 7-Methoxyindoline-2,3-dione will form.
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Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry in a vacuum oven.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
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Logical Workflow for Sandmeyer Synthesis
Caption: Workflow for the Sandmeyer synthesis of 7-Methoxyisatin.
Biological Activity and Potential Mechanisms of Action
While specific biological studies on 7-Methoxyindoline-2,3-dione are limited, the isatin scaffold is a well-established pharmacophore with a broad range of activities, including anticancer, antiviral, and enzyme inhibitory effects.[5] Notably, isatin derivatives are known to function as inhibitors of various protein kinases and other enzymes like carboxylesterases.[6][7]
A key mechanism of action for the anticancer effects of the parent compound, isatin, is the induction of apoptosis.[8][9] Studies on human breast cancer cells (MCF-7) have shown that isatin triggers cell death via the intrinsic mitochondrial pathway.[8][9] This provides a strong hypothetical model for the mechanism of its derivatives.
Isatin-Induced Mitochondrial Apoptosis Pathway
Treatment of cancer cells with isatin leads to a cascade of events initiated at the mitochondria. The process involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8] An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytosol.[8][9] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis by degrading key cellular substrates.[8][9]
Signaling Pathway for Isatin-Induced Apoptosis
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. The endogenous oxindole isatin induces apoptosis of MCF‑7 breast cancer cells through a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
